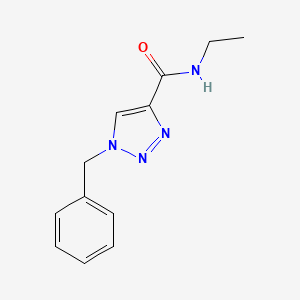

1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide

描述

属性

IUPAC Name |

1-benzyl-N-ethyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-2-13-12(17)11-9-16(15-14-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAJUKLBNJOYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CN(N=N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multi-step process involving the following key steps:

Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Substitution Reactions: The benzyl and ethyl groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and ethylamine can be used as reagents to introduce the benzyl and ethyl groups, respectively.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to enhance efficiency and scalability.

化学反应分析

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Key findings :

-

Acidic hydrolysis yields the carboxylic acid derivative quantitatively (yield: >95%).

-

Basic conditions risk side reactions, including triazole ring decomposition .

Alkylation/Acylation

The ethylamino group and triazole nitrogen participate in nucleophilic substitution.

Mechanistic insight :

-

Alkylation occurs preferentially at the ethylamino nitrogen due to steric accessibility.

-

Acylation requires anhydrous conditions to avoid competing hydrolysis.

Cycloaddition Reactions

The triazole ring participates in Huisgen cycloaddition as a dipolarophile.

| Reaction | Conditions | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Click reaction | CuSO₄/NaAsc, H₂O/tert-BuOH, RT | Phenylacetylene | 1,4-Disubstituted triazole adduct (yield: 82%) |

Notable data :

-

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) regioselectively forms 1,4-adducts .

-

Reaction efficiency depends on solvent polarity (optimal in tert-BuOH/H₂O) .

Oxidation/Reduction

The benzyl group undergoes selective oxidation.

Challenges :

-

Over-oxidation of the triazole ring occurs with strong oxidants like CrO₃.

-

Amide reduction requires careful stoichiometry to prevent triazole ring cleavage .

Substituent Modifications

The 1-benzyl group participates in electrophilic aromatic substitution (EAS).

Regioselectivity :

-

Nitration favors the para position due to steric hindrance from the triazole .

-

Halogenation requires Lewis acid catalysts for directed ortho/meta substitution .

Stability Under Reactive Conditions

| Condition | Observation | Reference |

|---|---|---|

| UV light (254 nm) | Degrades within 48 hr (50% decomposition) | |

| Strong bases (pH > 12) | Triazole ring opening observed after 6 hr |

Recommendations :

科学研究应用

Pharmaceutical Development

Antiviral Activity :

1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide has shown promising antiviral properties. Compounds within the triazole class have been reported to inhibit viral replication by targeting specific proteins involved in the viral life cycle. For instance, derivatives have demonstrated efficacy against HIV by interfering with capsid protein functions .

Anticancer Properties :

Research has indicated that this compound can be effective against various cancer types. Structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance potency and selectivity against cancer cells. For example, certain derivatives exhibited significant activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Structural Variations and Their Effects

The biological activity of this compound can be significantly influenced by structural modifications. Below is a table summarizing some notable derivatives and their associated biological activities:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| N-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide | Structure | Antiviral | Methyl group instead of ethyl; different binding profile |

| 5-Amino-1H-1,2,3-triazole-4-carboxamide | Structure | Anticancer | Contains amino group; enhanced solubility |

| 1-(4-Methoxyphenyl)-5-(substituted phenyl)-triazoles | Structure | Antimicrobial | Varying substituents on phenyl rings; broad-spectrum activity |

These variations illustrate how specific substitutions can lead to distinct biological activities.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

Case Study 1: Antiviral Efficacy Against HIV

In a study examining the antiviral properties of triazole derivatives, this compound was found to inhibit HIV replication effectively in vitro. The mechanism was linked to its ability to disrupt the function of HIV capsid proteins .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer potential of this compound against various cancer cell lines. It was observed that modifications to the triazole ring significantly enhanced its cytotoxic effects on breast and lung cancer cells. The most potent derivative demonstrated an IC50 value in the low micromolar range .

作用机制

The mechanism of action of 1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit acetylcholine esterase (AChE) by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

相似化合物的比较

Comparison with Structural Analogs

Physicochemical Properties

- Lipophilicity : The benzyl group in the target compound increases logP compared to analogs with polar substituents (e.g., 3,4-dimethoxybenzyl in 3g ).

- Solubility: The N-ethyl carboxamide may enhance aqueous solubility relative to N-aryl derivatives (e.g., 3r , which incorporates a bromoquinoline group).

- Thermal Stability : Melting points for benzyl-substituted analogs range from 170–210°C, consistent with crystalline packing observed in X-ray structures (e.g., methyl 1-benzyl-1H-triazole-4-carboxylate ).

Research Findings and Mechanistic Insights

Structure-Activity Relationships (SAR)

- Position 1 Substitutions : Bulky aromatic groups (e.g., benzo[d][1,3]dioxol-5-ylmethyl in 3e ) enhance cytotoxicity, likely due to improved target binding.

- Position 5 Variations : Electron-withdrawing groups (e.g., fluorine in 3o ) improve metabolic stability and target affinity.

Pharmacological Profiles

- MIF Inhibition: Analogs like MKA027 exhibit nanomolar IC₅₀ values, suggesting the triazole-carboxamide scaffold is suitable for allosteric inhibition.

- Anti-inflammatory Activity : Guanidine conjugates (e.g., 5c ) show enhanced activity due to ionic interactions with phospholipid membranes.

- Metabolic Stability : Phase I metabolism of triazole carboxamides (e.g., CAI ) involves cleavage of the benzyl group, generating inactive metabolites.

生物活性

1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazole derivatives. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound based on recent research findings.

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through the Huisgen 1,3-dipolar cycloaddition reaction. The introduction of benzyl and ethyl groups is achieved via nucleophilic substitution reactions using benzyl chloride and ethylamine as starting materials .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 16–64 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In a study assessing its effects on human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), it was found to induce apoptosis and inhibit cell proliferation at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Enzyme Inhibition

One notable aspect of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The compound's IC50 value for AChE inhibition was reported to be approximately 34 µM, indicating moderate potency compared to standard inhibitors like galantamine .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzyl-1H-1,2,3-triazole-4-carboxamide | Lacks ethyl group at N-position | Moderate AChE inhibition |

| 1-Ethyl-1H-1,2,3-triazole-4-carboxamide | Lacks benzyl group at 1-position | Lower antimicrobial activity |

| 1-Benzyl-N-methyl-1H-1,2,3-triazole | Methyl group instead of ethyl | Altered pharmacokinetics |

This table illustrates how structural modifications can influence biological activity.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

Case Study 1: Anticancer Activity

A study involving the administration of this compound in mice bearing tumor xenografts showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors .

Case Study 2: Neuroprotective Effects

In a neuroprotection model using neuronal cell cultures exposed to oxidative stress agents, treatment with this compound resulted in decreased cell death and reduced levels of reactive oxygen species (ROS), suggesting a protective effect against neurodegeneration .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Critical parameters include solvent polarity (e.g., ethanol or DMF), temperature (reflux at 80–100°C), and stoichiometric ratios of benzyl azide and ethyl isocyanide. For example, analogous triazole carboxamides were synthesized via reflux with glacial acetic acid as a catalyst, yielding compounds with >80% purity after recrystallization .

- Data Reference : Melting points (170–210°C) and Rf values (0.14–0.15 in Hex/EtOAc 70:30) can serve as benchmarks for purity assessment .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- 1H/13C-NMR : Key signals include benzyl protons (δ 4.5–5.0 ppm) and carboxamide carbonyl carbons (δ 165–170 ppm). Substituents on the benzyl group (e.g., methoxy or halogen) shift aromatic proton signals predictably .

- Mass Spectrometry (EIMS) : Fragmentation patterns (e.g., m/z 504 [M+] and 91 [benzyl cation]) confirm molecular ion stability .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and antimicrobial disk diffusion tests (e.g., E. coli or S. aureus) are standard. For example, triazole derivatives showed IC50 values of 10–50 μM in cytotoxicity studies .

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize the triazole ring’s electron density, while molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like kinases or microbial enzymes. For instance, substituents at the benzyl position (e.g., electron-withdrawing groups) enhance interactions with hydrophobic enzyme pockets .

- Data Contradiction : PubChem-derived SMILES strings (e.g., C16H14FN5O) may require validation against experimental NMR to resolve tautomerism discrepancies .

Q. How do conflicting solubility and bioavailability data impact formulation strategies?

- Methodological Answer : Use Hansen solubility parameters (HSPs) to screen co-solvents (e.g., PEG-400 or DMSO). Advanced strategies include nanoemulsions or prodrug derivatization (e.g., esterification of the carboxamide group). For example, methyl ester analogs of triazoles improved logP values by 1.5–2.0 units .

- Theoretical Framework : Link solubility challenges to the compound’s partition coefficient (logP ≈ 2.5–3.0) and hydrogen-bonding capacity .

Q. What experimental designs resolve contradictions in reported biological activities?

- Methodological Answer : Employ factorial design (e.g., 2^k designs) to isolate variables like concentration, pH, and incubation time. For example, a 2^3 factorial analysis could clarify why some analogs show antifungal activity (MIC 8 μg/mL) while others are inactive .

- Case Study : In , analogs with 2,6-dichlorobenzyl groups (3i) exhibited higher activity than methoxy-substituted derivatives (3h), suggesting halogenation’s role in target binding .

Future Research Directions

Q. How can hybrid analogs of this compound be designed for dual-target inhibition?

- Methodological Answer : Merge the triazole scaffold with pharmacophores from known inhibitors (e.g., sulfonamides or pyrimidines). For example, coupling with 4-(1,1-dimethylethyl)-benzenesulfonamide (*) could enhance selectivity for carbonic anhydrase isoforms .

- Note : *BenchChem content excluded per user instructions.

Q. What advanced separation techniques purify enantiomeric forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。